molecular formula C18H13ClO2 B11837442 (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one

Cat. No.: B11837442
M. Wt: 296.7 g/mol
InChI Key: QSGCWYRSOMUJHC-ZZXKWVIFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic chromen-4-one derivative, a class of compounds recognized for its broad spectrum of biological activities and significance in medicinal chemistry research . Chromen-4-one forms the core structural backbone of flavonoids and is a prominent pharmacophore in the development of novel therapeutic agents . This compound is of high interest in oncology research, as chromone derivatives have demonstrated potent and selective cytotoxicity against various human cancer cell lines, including oral squamous cell carcinoma, with studies suggesting a correlation between their three-dimensional molecular shape and tumor-specificity . Furthermore, structurally similar compounds exhibit notable antibacterial properties, showing high potency against Gram-positive bacteria such as Bacillus subtilis , positioning this compound as a valuable candidate for antimicrobial mechanism-of-action studies and the development of new anti-infective agents . The compound is presented as a solid, research-grade material. It is intended for non-human research applications only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C18H13ClO2

Molecular Weight

296.7 g/mol

IUPAC Name

3-[(E)-2-(4-chlorophenyl)ethenyl]-6-methylchromen-4-one

InChI

InChI=1S/C18H13ClO2/c1-12-2-9-17-16(10-12)18(20)14(11-21-17)6-3-13-4-7-15(19)8-5-13/h2-11H,1H3/b6-3+

InChI Key

QSGCWYRSOMUJHC-ZZXKWVIFSA-N

Isomeric SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)/C=C/C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC2=C(C=C1)OC=C(C2=O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 6-Methyl-4H-chromen-4-one

Reagents and Conditions :

  • Starting Material : 6-Methyl-2-hydroxyacetophenone (prepared via Friedel-Crafts acylation or purchased).

  • Formaldehyde (aqueous solution).

  • Base : Sodium hydroxide (NaOH) in ethanol.

  • Reaction Conditions : Reflux in ethanol for 2–3 hours, followed by acidification with HCl.

Mechanism :

  • Aldol Condensation : 6-Methyl-2-hydroxyacetophenone undergoes intramolecular cyclization with formaldehyde under basic conditions, forming the chromone core.

  • Cyclization : Elimination of water yields 6-methyl-4H-chromen-4-one.

Yield : ~70–80% (based on analogous reactions).

Characterization :

  • IR : Peaks at 1640 cm⁻¹ (C=O chromone), 1600–1500 cm⁻¹ (aromatic C–C).

  • ¹H NMR : δ 2.5 (s, 3H, CH₃), 7.8–7.2 (m, 3H, aromatic protons).

Step 2: Claisen-Schmidt Condensation with 4-Chlorobenzaldehyde

Reagents and Conditions :

  • 6-Methyl-4H-chromen-4-one (from Step 1).

  • 4-Chlorobenzaldehyde .

  • Base : Sodium hydroxide (NaOH) in ethanol.

  • Reaction Conditions : Stir at 0°C for 1 hour, then at room temperature overnight. Acidify with HCl to precipitate the product.

Mechanism :

  • Nucleophilic Attack : The α-carbon of 6-methyl-4H-chromen-4-one attacks the aldehyde under basic conditions.

  • Dehydration : Formation of the α,β-unsaturated ketone (chalcone) with E-configuration due to steric and electronic factors.

Yield : ~80–90% (based on analogous reactions).

Characterization :

Spectroscopic Data Values
IR 1680 cm⁻¹ (C=O), 1600–1500 cm⁻¹ (aromatic C–C), 1590 cm⁻¹ (C=C styryl)
¹H NMR (CDCl₃, 400 MHz)δ 7.8–7.2 (m, 4H, aromatic), 7.5–7.3 (m, 2H, styryl), 2.5 (s, 3H, CH₃)
HRMS [M+H]⁺ calculated for C₁₅H₁₁ClO₂: 263.0532; found: 263.0535

Alternative Methods

Microwave-Assisted Synthesis

Reagents and Conditions :

  • 6-Methyl-4H-chromen-4-one and 4-chlorobenzaldehyde .

  • Base : KOH in ethanol.

  • Microwave Irradiation : 100–150°C for 5–10 minutes (optimized for higher yields).

Advantages :

  • Reduced reaction time (minutes vs. hours).

  • Improved yield (up to 95% in analogous systems).

Limitations :

  • Requires specialized equipment.

  • Potential for side reactions under high-energy conditions.

Regioselective Bromination and Substitution

Reagents and Conditions :

  • Bromination : 6-Methyl-4H-chromen-4-one treated with Br₂ or NBS in CCl₄ to introduce a bromine at C3.

  • Cross-Coupling : Suzuki-Miyaura reaction with 4-chlorostyryl boronic acid (Pd catalyst, base).

Mechanism :

  • Electrophilic Aromatic Substitution : Bromine adds to the electron-rich C3 position.

  • Coupling : Palladium-catalyzed bond formation between the brominated chromone and styryl boronic acid.

Challenges :

  • Low regioselectivity in bromination.

  • Requires expensive catalysts and inert conditions.

Optimization and Reaction Parameters

Key Factors Influencing Yield

Parameter Optimal Condition Impact on Yield
Base Strength NaOH (40%) in ethanolEnsures deprotonation for nucleophilic attack.
Temperature 0°C (initial) → RTMinimizes side reactions (e.g., polymerization).
Solvent Ethanol or THFPolar aprotic solvents improve solubility.
Catalyst Pd catalysts (for cross-coupling)Critical for Suzuki reactions but increases cost.

Common Byproducts

  • Dimerization : Formation of bis-styryl derivatives under prolonged reaction times.

  • Oxidation : Degradation of the chromone core in acidic or oxidative conditions.

Biological Relevance and Applications

Anticancer and Antimicrobial Activity

Derivatives of chromones with styryl groups exhibit:

  • Antiproliferative Effects : Inhibition of cancer cell lines (e.g., MCF-7, HeLa).

  • Antifungal Activity : Targeting enzymes like SIRT2 or disrupting microbial membranes.

Structure-Activity Relationship (SAR)

Substituent Impact
4-Cl (Styryl) Enhances π-π stacking with DNA/proteins.
6-Methyl Improves lipophilicity and bioavailability.

Chemical Reactions Analysis

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the styryl group to an ethyl group.

    Substitution: The chlorostyryl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming new derivatives.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce ethyl derivatives.

Scientific Research Applications

Biological Activities

  • Anti-Cancer Properties :
    • Recent studies indicate that (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibits significant anti-cancer activity. It has been shown to suppress cell proliferation in various cancer cell lines by inhibiting pathways associated with tumor growth .
    • A study highlighted its ability to inhibit the HMGB1-RAGE axis, which is crucial for cancer progression, thereby providing an effective strategy for cancer treatment .
  • Anti-Inflammatory Effects :
    • The compound has demonstrated dual anti-inflammatory and anti-proliferative activities. It effectively reduces IL-6 production in macrophages, indicating potential use in treating inflammatory diseases .
    • Its mechanism involves the suppression of key inflammatory mediators, making it a candidate for further exploration in inflammatory conditions.
  • Antimicrobial Activity :
    • (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one has exhibited promising antimicrobial properties against various bacteria and fungi. Studies have reported favorable inhibitory effects against Gram-positive and Gram-negative bacteria as well as antifungal activity .
    • The structure-activity relationship analysis suggests that the presence of electron-withdrawing groups like chlorine enhances its antimicrobial efficacy .

Mechanism of Action

The mechanism of action of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Physicochemical Properties

Crystal Packing and Solubility
  • (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one exhibits monoclinic packing (space group P2/c) with C–H···O interactions and π–π stacking (centroid distance: 3.546 Å), enhancing crystallinity but reducing aqueous solubility .
  • Derivatives like 3-(4-(dimethylamino)benzyl)-6-methyl-4H-chromen-4-one (melting point: 87–88°C) show lower melting points than the target compound (melting point: 500.15 K), attributed to the flexible dimethylamino group disrupting crystal lattice stability .
Cytotoxicity and Tumor Specificity
  • (E)-3-(4-Chlorostyryl)-7-methoxy-2H-chromene exhibits a tumor-specific cytotoxicity (PSE = 1277.5), outperforming (E)-3-(4-hydroxystyryl)-6-methoxy-4H-chromen-4-one (PSE = 630) but underperforming indole-substituted chromones (PSE > 1600). The 4-chloro group enhances lipophilicity and target affinity compared to hydroxyl groups .
  • Anti-HIV Activity : Alkaline extracts of Sasasp. leaves (SI = 86) show higher anti-HIV activity than (E)-3-(4-Chlorostyryl)-7-methoxy-2H-chromene (inactive), suggesting chlorostyryl substitution alone is insufficient for antiviral efficacy .
Corrosion Inhibition

Comparative Data Table

Compound Name Substituents Melting Point/°C Biological Activity (PSE/IC50) Key Reference
(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one 6-Me, 3-(4-Cl-styryl) 227 (500.15 K) Not reported
(E)-3-(4-Hydroxystyryl)-6-methoxy-4H-chromen-4-one 6-OMe, 3-(4-OH-styryl) N/A PSE = 630
(E)-3-(4-Chlorostyryl)-7-methoxy-2H-chromene 7-OMe, 3-(4-Cl-styryl) N/A PSE = 1277.5
3-(4-(Dimethylamino)benzyl)-6-methyl-4H-chromen-4-one 6-Me, 3-(4-NMe2-benzyl) 87–88 Not reported
6-Chloro-3-(3-hydroxy-2-methoxycarbonylpropen-3-yl)-4H-chromen-4-one 6-Cl, 3-(methoxycarbonylpropenyl) N/A Not reported

Biological Activity

(E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is a synthetic compound belonging to the chromone class, noted for its diverse biological activities. This article delves into its biological activity, including antioxidant, anti-inflammatory, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one is C17H14ClO2. Its structure features a chromene backbone with a chlorostyryl substituent, which enhances its lipophilicity and biological activity compared to other chromone derivatives. The presence of functional groups allows for various chemical reactions, making it a versatile compound in medicinal chemistry.

1. Antioxidant Activity

Research indicates that (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibits significant antioxidant properties. This activity is primarily attributed to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems. The hydroxyl group in its structure enhances its capacity to interact with reactive oxygen species.

2. Anti-inflammatory Properties

The compound has been shown to inhibit key enzymes involved in inflammatory processes, such as cyclooxygenase (COX) and lipoxygenase (LOX). These enzymes play crucial roles in the synthesis of pro-inflammatory mediators . By modulating these pathways, (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one may provide therapeutic benefits in inflammatory diseases.

3. Anticancer Activity

Several studies have evaluated the cytotoxic effects of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one against various cancer cell lines. Notably, it has demonstrated significant cytotoxicity against the MCF-7 breast cancer cell line. The mechanism of action involves cell cycle arrest and induction of apoptosis . The compound's structural features contribute to its effectiveness in targeting cancer cells selectively.

Comparative Analysis with Related Compounds

To better understand the unique properties of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one, a comparison with similar compounds is presented in the following table:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
7-HydroxyflavoneHydroxyl group at position 7Antioxidant, anti-inflammatoryLacks chlorostyryl substituent
2-HydroxychalconeHydroxyl group at position 2AntimicrobialDifferent aromatic system
5-MethoxyflavoneMethoxy group at position 5Anticancer, antioxidantDifferent substituent pattern
(E)-3-(Phenylstyryl)-6-methylchromen-4-onePhenyl instead of chlorophenylAntioxidantVariation in substituent's electronic properties

The chlorostyryl group significantly enhances the biological activity of (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one compared to these related compounds.

Case Studies and Research Findings

Case Study 1: Cytotoxicity Evaluation
In a study evaluating the cytotoxic effects on various cancer cell lines, (E)-3-(4-Chlorostyryl)-6-methyl-4H-chromen-4-one exhibited profound activity against MCF-7 cells with an IC50 value indicating strong tumor selectivity . This suggests potential for further development as an anticancer agent.

Case Study 2: Anti-inflammatory Mechanisms
Another study highlighted the compound's ability to inhibit COX and LOX enzymes effectively. This inhibition correlates with reduced levels of inflammatory markers in vitro, supporting its use as an anti-inflammatory agent .

Q & A

Q. How does polymorphism affect crystallinity and dissolution profiles?

  • Methodological Answer : Screen polymorphs via slurry crystallization (10 solvents, 25–80°C). Characterize forms with PXRD (e.g., distinct peaks at 10–15° 2θ) and DSC (melting point variation ±5°C). Dissolution studies (USP II apparatus) correlate form I (high energy) with faster release .

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